molecular formula C18H24O3 B123473 10beta-Hydroxyestr-4-ene-3,17-dione CAS No. 5189-96-8

10beta-Hydroxyestr-4-ene-3,17-dione

Cat. No.: B123473
CAS No.: 5189-96-8
M. Wt: 288.4 g/mol
InChI Key: LIHCHNCKGJOZKD-FTAMUGHTSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 10beta-Hydroxyestr-4-ene-3,17-dione typically involves the hydroxylation of estrone or its derivatives. The reaction conditions often include the use of specific catalysts and reagents to achieve the desired hydroxylation at the 10beta position .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through chromatography and crystallization .

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols .

Mechanism of Action

The mechanism of action of 10beta-Hydroxyestr-4-ene-3,17-dione involves its interaction with specific molecular targets, such as enzymes involved in estrogen biosynthesis. It can act as an inhibitor or modulator of these enzymes, affecting the overall hormonal balance . The pathways involved include the estrogen receptor signaling pathway and the aromatase enzyme pathway .

Comparison with Similar Compounds

Uniqueness: 10beta-Hydroxyestr-4-ene-3,17-dione is unique due to its specific hydroxylation at the 10beta position, which imparts distinct biochemical properties and interactions compared to other estrogen derivatives .

Properties

IUPAC Name

(8S,9S,10S,13S,14S)-10-hydroxy-13-methyl-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthrene-3,17-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24O3/c1-17-8-7-15-13(14(17)4-5-16(17)20)3-2-11-10-12(19)6-9-18(11,15)21/h10,13-15,21H,2-9H2,1H3/t13-,14-,15-,17-,18+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIHCHNCKGJOZKD-FTAMUGHTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC3C(C1CCC2=O)CCC4=CC(=O)CCC34O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12CC[C@H]3[C@H]([C@@H]1CCC2=O)CCC4=CC(=O)CC[C@]34O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60474526
Record name 10|A-hydroxyestr-4-ene-3,17-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60474526
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

288.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5189-96-8
Record name 10|A-hydroxyestr-4-ene-3,17-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60474526
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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